3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is a complex organic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halides and nucleophiles, with reactions often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can yield a wide variety of functionalized derivatives.
Scientific Research Applications
3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of probes for biological imaging or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, synthesized using sustainable catalytic protocols.
Uniqueness
3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to its specific structural features, including the thiazole ring and the 3,4-dimethoxyphenyl group. These features confer unique chemical properties and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2O2S/c1-11-17(12-7-8-15(21-2)16(10-12)22-3)20-18(23-11)13-5-4-6-14(19)9-13/h4-10H,19H2,1-3H3 |
InChI Key |
BYAKVUOTBOAJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.